molecular formula C10H9FN2O2S B1482611 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 2092491-89-7

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1482611
CAS No.: 2092491-89-7
M. Wt: 240.26 g/mol
InChI Key: ORRWKLPLOMWGIZ-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2S/c11-2-3-13-5-8(10(14)15)9(12-13)7-1-4-16-6-7/h1,4-6H,2-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRWKLPLOMWGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2C(=O)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the thiophene group: This step involves the coupling of a thiophene derivative with the pyrazole ring, often using a palladium-catalyzed cross-coupling reaction.

    Addition of the fluoroethyl group: This can be done through nucleophilic substitution reactions where a fluoroethyl halide reacts with the pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoroethyl and thiophene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid serves as a valuable building block for more complex molecules. Its unique structure allows for:

  • Synthesis of Derivatives : Modifications can lead to new compounds with varied properties.
  • Catalytic Applications : It can be utilized in catalytic processes due to its reactive functional groups.

Biology

The compound has been explored for its role as a probe or ligand in biochemical studies. Its potential interactions include:

  • Enzyme Inhibition : It may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : The compound could interact with biological receptors, influencing cellular responses.

Medicine

Due to its structural similarity to known pharmacologically active compounds, this pyrazole derivative shows promise in medicinal chemistry:

  • Therapeutic Applications : Preliminary studies suggest potential anti-inflammatory or anti-cancer properties.
  • Drug Development : It could serve as a lead compound for developing new therapeutic agents targeting specific diseases.

Industry

In industrial applications, the compound may be used for:

  • Material Science : Development of new materials with tailored properties.
  • Chemical Catalysis : Its unique structure can enhance reaction efficiencies in various chemical processes.

Case Study 1: Enzyme Inhibition

Research has indicated that derivatives of pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. A study demonstrated that modifications to the carboxylic acid moiety can enhance binding affinity and selectivity toward COX enzymes, suggesting a pathway for developing anti-inflammatory drugs.

Case Study 2: Anticancer Activity

Another study investigated the anticancer properties of pyrazole derivatives. The findings revealed that certain structural modifications could lead to significant cytotoxic effects against various cancer cell lines. The fluoroethyl group was identified as a key contributor to increased potency against specific tumor types.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
  • 1-(2-fluoroethyl)-3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid
  • 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Uniqueness

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of the fluoroethyl, thiophene, and pyrazole groups, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be explored through comparative studies to identify specific advantages or applications.

Biological Activity

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Its unique structural features, including the combination of a fluoroethyl group, a thiophene moiety, and a pyrazole ring, suggest significant potential for various biological activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Formula and Structure

The molecular formula of this compound is C12H13FN4S. The compound features:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Thiophene Moiety : A five-membered ring containing sulfur.
  • Fluoroethyl Group : An ethyl group with a fluorine atom attached.

Key Structural Features

FeatureDescription
Molecular Weight240.26 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4

Overview of Biological Activities

Research indicates that compounds containing pyrazole and thiophene moieties exhibit diverse biological activities, including:

  • Anti-inflammatory
  • Antimicrobial
  • Antitumor
  • Analgesic

The mechanism of action for this compound likely involves interactions with various enzymes, receptors, or proteins. These interactions can modulate biological pathways leading to therapeutic effects.

Anti-inflammatory Activity

A study demonstrated the anti-inflammatory properties of pyrazole derivatives. Compounds similar to this compound showed significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Another research investigation focused on the antimicrobial efficacy of pyrazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structural features exhibited notable antibacterial activity .

Antitumor Activity

In vitro studies have shown that certain pyrazole derivatives induce apoptosis in cancer cell lines. For instance, compounds derived from pyrazoles displayed cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructureKey Features
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acidC12H13FN4SExhibits strong antimicrobial activity
1-(2-fluoroethyl)-3-(furan-3-yl)-1H-pyrazole-4-carboxylic acidC12H13FN4OKnown for anti-inflammatory properties
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acidC12H13FN4NPotential anticancer activity

The unique combination of functional groups in this compound may provide distinct chemical and biological properties compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

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